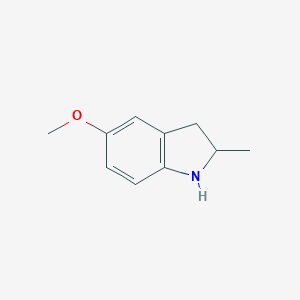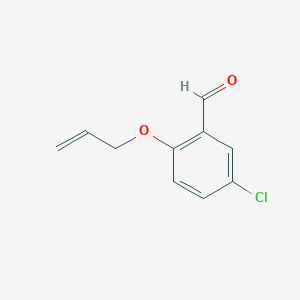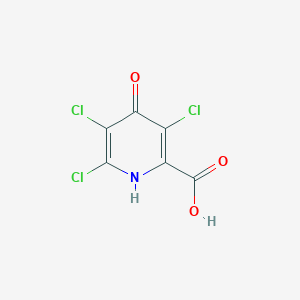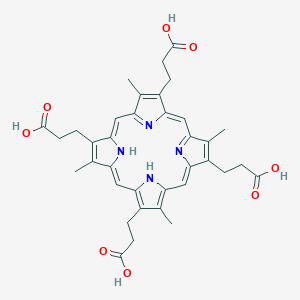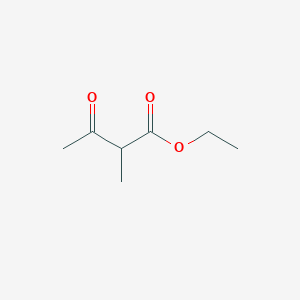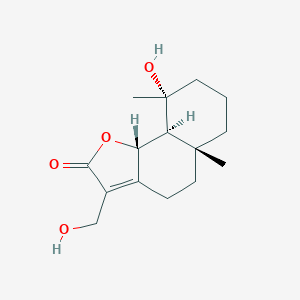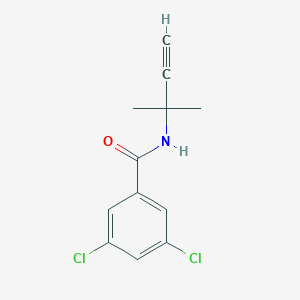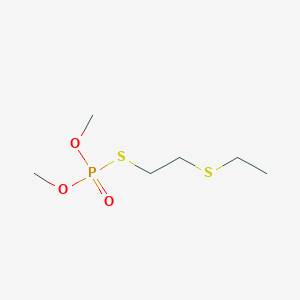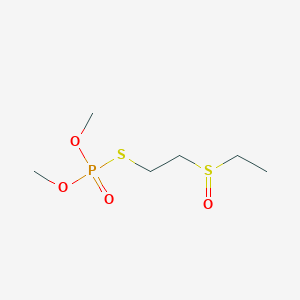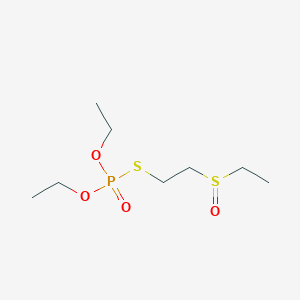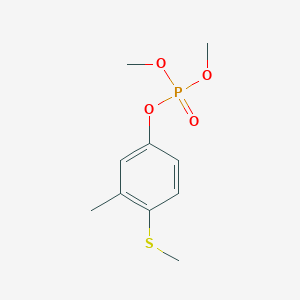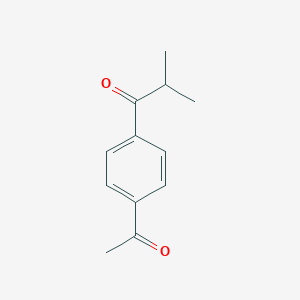
1-(4-乙酰基苯基)-2-甲基-1-丙酮
描述
The compound "1-(4-Acetylphenyl)-2-methyl-1-propanone" is not directly mentioned in the provided papers; however, the papers discuss a closely related compound, "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid". This compound is synthesized through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone. The structure and properties of this compound have been extensively studied using various analytical techniques, including FT-IR, NMR, UV-Vis, TGA, DTA, and single-crystal X-ray diffraction .
Synthesis Analysis
The synthesis of "4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid" involves a ring-opening reaction, which is a common method for creating new compounds with specific functional groups. The synthesis is characterized by FT-IR and NMR, ensuring the correct structure and purity of the compound .
Molecular Structure Analysis
The molecular structure of the compound has been confirmed by single-crystal X-ray diffraction studies. The crystal belongs to a triclinic unit cell and is refined to a high degree of accuracy. The intermolecular hydrogen bonds, such as N–H…O and O–H…O, play a crucial role in the stability of the crystal structure, forming chains along a specific direction within the crystal lattice .
Chemical Reactions Analysis
Although the specific chemical reactions of "1-(4-Acetylphenyl)-2-methyl-1-propanone" are not detailed in the provided papers, the related compound's reactivity can be inferred from its molecular structure and the presence of functional groups such as the acetyl group and the amino group. These groups are likely to be involved in various chemical reactions, including proton transfer as indicated by the red-shifted NH stretching frequency in the IR spectrum .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been analyzed using various techniques. The thermal stability is determined by TGA and DTA analysis, and the UV-Vis spectrophotometer is used to determine the wavelength absorption, which is found to be at λmax = 297 nm. The vibrational wavenumbers are computed and assigned, indicating the weakening of the NH bond. The first hyperpolarizability and infrared intensities suggest the compound's potential for nonlinear optical applications. The stability of the molecule is also analyzed using NBO analysis, which shows hyper-conjugative interactions and charge delocalization. The HOMO and LUMO analysis indicate charge transfer within the molecule, and the molecular electrostatic potential map provides insight into the electron distribution .
科学研究应用
合成强效细胞毒剂
1-芳基-3-苯乙基氨基-1-丙酮盐酸盐,包括1-(4-乙酰基苯基)-2-甲基-1-丙酮的衍生物,已被合成用于作为潜在的强效细胞毒剂。这些化合物是通过曼尼希反应制备的,展示了它们在新治疗剂开发中的相关性 (Mete, Gul, & Kazaz, 2007)。
分子结构分析
对1-(4-乙酰基苯基)-2-甲基-1-丙酮进行的研究旨在阐明分子结构,例如1-(萘基氨基)-1-(对氯苯基肼基)-2-丙酮的晶体结构。这些研究有助于更深入地理解分子框架和分子间相互作用,有助于设计具有特定性质的新化合物 (Abdel-Jalil et al., 2015)。
光化学和磁场效应
对类似于1-(4-乙酰基苯基)-2-甲基-1-丙酮的化合物,如1,2-二苯基-2-甲基-1-丙酮的研究,提供了关于胶束溶液中光化学过程的见解。这些研究提供了有关笼效应、同位素效应和磁场效应的宝贵信息,这些信息对于理解不同条件下的化学反应至关重要 (Turro & Mattay, 1981)。
新化合物的合成
合成新化合物,如4-[(3-乙酰基苯基)氨基]-2-甲基亚甲基-4-氧基丁酸,涉及到1-(4-乙酰基苯基)-2-甲基-1-丙酮的衍生物。这些研究有助于开发具有潜在应用价值的新化学实体,包括在制药和材料科学领域 (Raju et al., 2015)。
抗菌特性
对含有4-乙酰基苯基片段的芳基取代卤代(硫氰酸盐)酰胺的研究,这些化合物在结构上与1-(4-乙酰基苯基)-2-甲基-1-丙酮相关,已显示出在抗菌应用中的有希望的结果。这些化合物的合成和测试揭示了它们作为抗菌和抗真菌剂的潜力 (Baranovskyi et al., 2018)。
安全和危害
This involves identifying any risks associated with handling or exposure to the compound, including toxicity and flammability.
未来方向
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties or activity.
For a specific compound, these details would be gathered from scientific literature and databases. If you have a different compound or a more specific question about this one, feel free to ask!
属性
IUPAC Name |
1-(4-acetylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDVJTURSCLUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569991 | |
| Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetylphenyl)-2-methyl-1-propanone | |
CAS RN |
103931-20-0 | |
| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103931-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



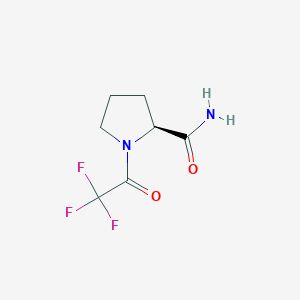
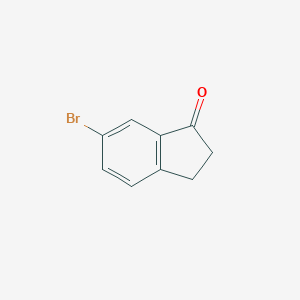
![1-[2-(4-Isothiocyanatophenoxy)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium tosylate](/img/structure/B133041.png)
